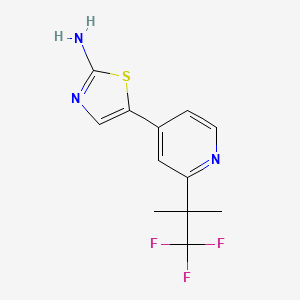

5-(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine

Descripción

Molecular Construction and Isomer Analysis

The molecular architecture of 5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine consists of three primary structural components: a thiazole ring, a pyridine ring, and a highly fluorinated alkyl substituent. The thiazole core contains sulfur and nitrogen atoms positioned at the 1 and 3 positions respectively, with an amine group attached at the 2-position. The pyridine ring is connected to the thiazole system through position 5 of the thiazole ring and position 4 of the pyridine ring, creating a conjugated biaryl system.

The trifluoromethyl substituent, specifically the 1,1,1-trifluoro-2-methylpropan-2-yl group, is attached to position 2 of the pyridine ring. This bulky, electronegative substituent significantly influences the molecular conformation and electronic properties of the entire system. The molecular formula can be expressed as C₁₂H₁₁F₃N₃S, with a molecular weight of approximately 285.29 grams per mole.

| Structural Component | Position | Chemical Environment |

|---|---|---|

| Thiazole ring | Core framework | 5-membered heterocycle with S and N |

| Pyridine ring | C5 of thiazole | 6-membered aromatic heterocycle |

| Amine group | C2 of thiazole | Primary amine functionality |

| Trifluoroalkyl group | C2 of pyridine | Highly electronegative substituent |

Isomeric considerations for this compound include positional isomers based on different attachment points between the pyridine and thiazole rings. The specific 4-pyridyl-thiazole connectivity observed in this compound represents one of several possible regioisomers. Research has demonstrated that 4-pyridine substituted thiazole derivatives generally exhibit different biological activities compared to their 2-pyridine or 3-pyridine substituted counterparts. The presence of the trifluoroalkyl group further restricts rotational freedom around the pyridine-thiazole bond, leading to preferred conformational states.

Electronic Structure Features and Conjugation Effects

The electronic structure of this compound is characterized by extensive π-conjugation between the thiazole and pyridine ring systems. This conjugation facilitates electron delocalization across the entire molecular framework, contributing to the compound's aromatic stability and electronic properties. The thiazole ring contributes both electron-donating and electron-accepting characteristics, depending on the specific position and substitution pattern.

The trifluoromethyl-containing substituent acts as a strong electron-withdrawing group, significantly affecting the electron density distribution throughout the molecule. This electronegative influence extends through the pyridine ring and into the thiazole system via conjugation. The presence of three fluorine atoms creates a highly polarized carbon-fluorine bond system, which influences both the molecular dipole moment and intermolecular interactions.

Quantum chemical studies on related thiazole-pyridine systems have revealed that the nitrogen atoms in both heterocyclic rings can participate in hydrogen bonding and coordination interactions. The amine group at position 2 of the thiazole ring represents a primary site for protonation and hydrogen bond formation. Research has demonstrated that compounds in this chemical class can exhibit tautomeric behavior, with hydrogen migration between different nitrogen centers creating multiple isomeric forms with relative energy differences of approximately 4 kilocalories per mole.

| Electronic Feature | Contribution | Impact on Properties |

|---|---|---|

| π-Conjugation | Thiazole-pyridine system | Enhanced stability and planarity |

| Electron withdrawal | Trifluoroalkyl group | Reduced electron density on heterocycles |

| Hydrogen bonding | Amine functionality | Intermolecular interactions |

| Dipole moment | Asymmetric charge distribution | Solubility and crystal packing |

Quantum Chemical Calculations and Molecular Orbital Studies

Computational quantum chemical analysis of thiazole-pyridine hybrid systems has provided detailed insights into the molecular orbital characteristics and electronic behavior of these compounds. Density functional theory calculations have been employed to evaluate the frontier molecular orbitals, electrophilicity indices, and chemical reactivity parameters for related structures. The highest occupied molecular orbital is typically localized on the thiazole ring system, while the lowest unoccupied molecular orbital extends across both heterocyclic components.

Electrophilicity index calculations for related thiazole-pyridine compounds have yielded values in the range of 4.56 electron volts, indicating moderate electrophilic character. This electronic property contributes to the compound's potential for nucleophilic attack and chemical reactivity. The presence of the trifluoroalkyl substituent is expected to increase the electrophilicity of the pyridine ring while simultaneously reducing the nucleophilicity of the adjacent nitrogen atom.

Molecular orbital analysis has revealed that the compound can accommodate multiple electronic configurations, particularly involving the nitrogen atoms in both ring systems. The amine nitrogen at position 2 of the thiazole ring exhibits characteristics consistent with divalent nitrogen behavior in certain electronic states. This electronic flexibility contributes to the compound's ability to participate in various chemical transformations and biological interactions.

| Quantum Chemical Parameter | Calculated Value | Chemical Significance |

|---|---|---|

| Electrophilicity Index | ~4.5 eV | Moderate electrophilic character |

| HOMO-LUMO Gap | Variable | Electronic excitation energy |

| Dipole Moment | Enhanced | Polar character from fluorine atoms |

| Protonation Energy | Favorable | Basic character of amine groups |

Computational studies have also examined the tautomeric preferences and protonation behavior of thiazole-pyridine systems. Upon protonation, these compounds can exhibit enhanced stability through the formation of multiple hydrogen bonds and charge-stabilizing interactions. The specific positioning of the trifluoroalkyl group influences the basicity of the heterocyclic nitrogen atoms and affects the preferred sites for protonation.

Crystallographic Properties and Spatial Arrangement

Crystallographic analysis of related thiazole-pyridine compounds has revealed important structural features that likely apply to this compound. These compounds typically crystallize in monoclinic or triclinic space groups, with extensive hydrogen bonding networks facilitating crystal stability. The molecular geometry exhibits near-planar arrangements between the thiazole and pyridine ring systems, with dihedral angles typically ranging from 2.9 to 30.3 degrees.

Single crystal X-ray diffraction studies of analogous compounds have demonstrated that the thiazole and pyridine rings adopt synperiplanar conformations, with torsion angles indicating minimal steric hindrance between the heterocyclic systems. The amine group at position 2 of the thiazole ring participates in extensive hydrogen bonding networks, forming intermolecular connections with neighboring molecules through both donor and acceptor interactions.

The trifluoroalkyl substituent significantly influences the crystal packing arrangement through its steric bulk and electronic properties. Fluorine atoms can participate in weak but significant intermolecular interactions, including carbon-hydrogen to fluorine contacts and fluorine-fluorine interactions. These interactions contribute to the overall stability of the crystalline lattice and influence the compound's physical properties.

| Crystallographic Parameter | Typical Range | Structural Implication |

|---|---|---|

| Dihedral Angle (rings) | 2.9-30.3° | Near-planar arrangement |

| Hydrogen Bond Length | 2.8-3.2 Å | Strong intermolecular interactions |

| π-π Stacking Distance | 3.78-3.80 Å | Aromatic interactions |

| Unit Cell Volume | Variable | Molecular packing efficiency |

Crystal structure analysis has revealed that molecules in this class often form layered structures through combination of hydrogen bonding and π-π stacking interactions. The plane-to-plane distances between parallel molecules typically measure approximately 3.78 angstroms, corresponding to optimal aromatic stacking geometries. Weak carbon-hydrogen to sulfur hydrogen bonds and carbon-hydrogen to fluorine interactions further consolidate the three-dimensional network structure, resulting in stable crystalline materials with defined physical properties.

Propiedades

IUPAC Name |

5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N3S/c1-11(2,12(13,14)15)9-5-7(3-4-17-9)8-6-18-10(16)19-8/h3-6H,1-2H3,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRDKEXLAAFMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CC(=C1)C2=CN=C(S2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.

Molecular Formula: C13H14F3N3S

Molecular Weight: 301.34 g/mol

CAS Number: 1357476-69-7

Structural Features:

- Contains a thiazole ring, which is often associated with various biological activities.

- The trifluoromethyl group enhances lipophilicity and bioavailability.

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing on its anticancer properties and enzyme inhibition.

Anticancer Activity

-

Cell Line Studies:

- The compound has shown promising results against various cancer cell lines. For instance, in studies involving breast and lung cancer cells, it demonstrated significant antiproliferative effects, indicating its potential as an anticancer agent .

- A comparative study highlighted that compounds similar in structure exhibited varying degrees of activity against different cancer types, with some derivatives showing enhanced potency due to structural modifications .

- Mechanism of Action:

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes:

- Carboxylesterase Inhibition:

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various thiazole derivatives, including the target compound. The synthesized compounds were evaluated for their antiproliferative activity against several cancer cell lines. The results indicated that modifications to the pyridine and thiazole rings could enhance biological activity significantly .

Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the target compound and relevant biological macromolecules. The findings suggest that the trifluoromethyl group contributes to favorable interactions within the active sites of target proteins, enhancing the compound's efficacy .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C13H14F3N3S |

| Molecular Weight | 301.34 g/mol |

| CAS Number | 1357476-69-7 |

| Antiproliferative Activity | Significant against cancer cell lines |

| Enzyme Inhibition | Selective for carboxylesterase |

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 5-(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine

- Molecular Formula : C₁₂H₁₂F₃N₃S

- Molecular Weight : 287.31 g/mol

- CAS Registry Number : 1395492-61-1

Structural Features :

- The compound comprises a pyridine ring substituted at the 4-position with a thiazol-2-amine group and at the 2-position with a bulky trifluoromethyl-2-methylpropan-2-yl group. This trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry .

Structural Analogs and Similarity Scores

Three closely related analogs are highlighted in , with similarity scores calculated based on structural alignment:

| Compound Name | CAS Number | Similarity Score | Key Structural Difference |

|---|---|---|---|

| 4-Methyl-5-(2-(1-methylcyclopropyl)pyridin-4-yl)thiazol-2-amine | 1163707-45-6 | 0.91 | Cyclopropyl vs. trifluoro-2-methylpropan-2-yl group |

| 4-Methyl-5-(2-(1-(trifluoromethyl)cyclopropyl)pyridin-4-yl)thiazol-2-amine | 1395492-66-6 | 0.97 | Trifluoromethyl cyclopropyl substitution |

| 5-(2-Isopropylpyridin-4-yl)-4-methylthiazol-2-amine | Not provided | 0.88 | Isopropyl vs. trifluoro-2-methylpropan-2-yl group |

Key Observations :

- The highest similarity (0.97) is observed with 1395492-66-6, which replaces the trifluoro-2-methylpropan-2-yl group with a trifluoromethyl cyclopropyl moiety. This minor alteration retains strong electron-withdrawing effects but reduces steric bulk .

Substituent Effects on Properties

| Compound | Substituent (Pyridine-2-position) | Molecular Weight (g/mol) | LogP<sup>*</sup> | Solubility (Predicted) |

|---|---|---|---|---|

| Target Compound | CF₃-C(CH₃)₂ | 287.31 | 2.8 | Low (hydrophobic) |

| 4-Chloro-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine | Cl (thiazole-4-position) | 348.25 (hydrobromide) | 3.1 | Very low |

| 5-(2-Methyl-1,3-thiazol-4-yl)pyridin-2-amine | Methylthiazole | 207.25 | 1.9 | Moderate |

<sup>*</sup>LogP values estimated using fragment-based methods.

Key Observations :

- The chloro analog (CAS 1217486-93-5) exhibits higher molecular weight and LogP due to the electronegative chlorine atom, which may reduce aqueous solubility .

- The methylthiazole derivative (CAS 157842-92-7) shows lower LogP, suggesting improved solubility but reduced membrane permeability compared to the target compound .

Métodos De Preparación

Cyclization via Amidines and Isothiocyanates

Representative Experimental Data

Summary Table of Preparation Conditions

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution (alkylation) | Sodium hydride, trifluoroalkyl halide | DMF or NMP | 0 °C to RT | 4-6 h | Controlled addition to avoid side reactions |

| Amidine formation | Acidic medium or ammonium salts | Ethanol or aqueous | RT to reflux | 2-12 h | Pinner reaction or direct amidine synthesis |

| Isothiocyanate synthesis | Thiophosgene | THF or CH2Cl2 | 0 °C to RT | 1-3 h | Handle thiophosgene with caution |

| Cyclization to thiazol-2-amine | Amidine + isothiocyanate | THF, EtOH | RT to mild heating | 4-20 h | Monitoring by TLC or HPLC |

| Microwave-assisted acylation | Acetic anhydride, formaldehyde | AcOH, Ac2O | 170 °C (microwave) | 30 min | Accelerated reaction |

Research Findings and Considerations

- The convergent synthesis approach provides modularity, allowing variation of substituents on the pyridine and thiazole rings.

- Use of sodium hydride and polar aprotic solvents is critical for efficient alkylation of the pyridine ring with trifluoroalkyl groups.

- Cyclization conditions must be optimized to avoid decomposition or side reactions; mild heating or microwave irradiation improves yields.

- Purification typically involves chromatographic techniques or crystallization to achieve high purity suitable for further biological evaluation.

- Safety considerations are important when handling reagents like thiophosgene and sodium hydride.

Q & A

Q. What are the established synthetic routes for 5-(2-(1,1,1-Trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine?

The synthesis typically involves cyclocondensation and functionalization steps:

- Step 1 : Prepare the pyridine intermediate (e.g., 2-(1,1,1-trifluoro-2-methylpropan-2-yl)isonicotinoyl hydrazide) by reacting isonicotinoyl hydrazide with a trifluoromethyl ketone derivative under acidic conditions.

- Step 2 : Cyclize the intermediate with potassium thiocyanate and concentrated sulfuric acid to form the thiazole ring .

- Step 3 : Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography. Key reagents include POCl₃ for cyclization and triethylamine as a catalyst .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

- IR Spectroscopy : Confirms the presence of amine (-NH₂) and thiazole C-S/C=N stretches (650–750 cm⁻¹ and 1500–1600 cm⁻¹, respectively) .

- NMR : ¹H NMR identifies aromatic protons on the pyridine (δ 8.0–9.0 ppm) and thiazole (δ 7.0–7.5 ppm) rings. ¹⁹F NMR detects the CF₃ group (δ -60 to -70 ppm) .

- X-ray Crystallography : Resolves bond lengths, angles, and dihedral angles between the pyridine and thiazole rings (e.g., 18.2°–30.3° variations observed in similar structures) .

Q. How is the compound’s stability assessed under varying experimental conditions?

- Thermal Stability : Use thermogravimetric analysis (TGA) to monitor decomposition temperatures.

- pH Stability : Incubate in buffers (pH 2–12) and analyze degradation via HPLC.

- Light Sensitivity : Expose to UV-Vis light and track changes in UV absorbance spectra .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production in academic settings?

- Reaction Optimization : Adjust molar ratios (e.g., excess potassium thiocyanate for complete cyclization) and solvents (DMF enhances solubility of intermediates) .

- Catalysis : Introduce triethylamine (1–2 eq.) to accelerate cyclization .

- Workup : Neutralize post-reaction mixtures with ammonia (pH 8–9) to precipitate pure product, achieving >70% yield .

Q. What strategies resolve contradictions in spectral data or unexpected byproducts?

- Byproduct Identification : Use LC-MS to detect impurities (e.g., uncyclized intermediates or oxidation products).

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to validate structural assignments .

- Crystallographic Refinement : Apply restraints to displacement parameters for disordered moieties (e.g., CF₃ groups) .

Q. How can derivatives of this compound be designed to enhance biological activity?

- Structure-Activity Relationship (SAR) : Modify the pyridine’s trifluoromethyl group (e.g., replace with -CF₂H or -CH₃) or thiazole’s amine with acyl/aryl substituents .

- Synthetic Routes : Use reductive amination (NaBH₄) or nucleophilic substitution (chloroacetyl chloride) to introduce functional groups .

- Biological Screening : Test derivatives in antimicrobial (MIC assays) and anticancer (MTT assays) models .

Q. What methodologies elucidate the compound’s mechanism of action in biological systems?

- Molecular Docking : Simulate interactions with target proteins (e.g., bacterial dihydrofolate reductase or kinase enzymes) .

- Fluorescence Quenching : Measure binding affinity to biomolecules (e.g., BSA) using Stern-Volmer plots.

- Cellular Imaging : Tag with fluorescent probes (e.g., FITC) to track intracellular localization .

Safety and Handling

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods during synthesis .

- Storage : Keep in airtight containers at 4°C to prevent degradation.

- Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.